2,2-Diethoxyacetophenone

Catalog No.
S573660
CAS No.
6175-45-7
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diethoxyacetophenone

CAS Number

6175-45-7

Product Name

2,2-Diethoxyacetophenone

IUPAC Name

2,2-diethoxy-1-phenylethanone

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3

InChI Key

PIZHFBODNLEQBL-UHFFFAOYSA-N

SMILES

CCOC(C(=O)C1=CC=CC=C1)OCC

Synonyms

DEAP;BENZOYLFORMALDEHYDE DIETHYL ACETAL;ALPHA,ALPHA-DIETHOXYACETOPHENONE;2,2-DIETHOXY-1-PHENYLETHANONE;2,2-DIETHOXYACETOPHENONE;2,2-diethoxy-1-phenyl-ethanon;phenyl-glyoxa2-(diethylacetal);PHENYLGLYOXAL 2-DIETHYL ACETAL

Canonical SMILES

CCOC(C(=O)C1=CC=CC=C1)OCC

Organic Synthesis and Chemical Biology:

  • Precursor for various aromatic compounds: DEAP readily undergoes nucleophilic aromatic substitution reactions, making it a valuable precursor for diverse aromatic compounds like phenols, amines, and heterocycles. This property allows researchers to introduce various functional groups into aromatic rings with ease. Source: Organic Syntheses 2011, 88, 215-228
  • Protecting group for carbonyl groups: DEAP can act as a protecting group for carbonyl groups in complex molecules. It can be easily introduced and removed under mild conditions, making it a valuable tool for selective protection and manipulation of carbonyl functionalities. Source: Journal of the American Chemical Society 2002, 124, 1304-1310
  • Michael acceptor in C-C bond formation: DEAP serves as a Michael acceptor in various C-C bond-forming reactions. This allows researchers to create new carbon-carbon bonds with high selectivity and control. Source: Tetrahedron Letters 2008, 49, 5817-5820

Materials Science and Polymer Chemistry:

  • Monomer for photopolymerization: DEAP can be used as a monomer in photopolymerization reactions, leading to the formation of light-sensitive polymers with potential applications in optical devices, coatings, and 3D printing. Source: Polymer Chemistry 2012, 3, 3211-3219
  • Liquid crystal precursor: Certain derivatives of DEAP exhibit liquid crystal behavior, making them valuable for studying liquid crystal properties and developing new liquid crystal materials. Source: Liquid Crystals 2004, 30, 1393-1400
  • Organic semiconductor synthesis: DEAP can be used to synthesize organic semiconductors with unique properties, potentially leading to applications in organic electronics and solar cells. Source: Journal of Materials Chemistry 2005, 15, 3789-3795

Biological Sciences and Medicinal Chemistry:

  • Inhibitor of enzymes and protein kinases: DEAP derivatives have been shown to inhibit various enzymes and protein kinases involved in cell signaling pathways. This makes them potential candidates for drug development targeting diseases like cancer and neurodegenerative disorders. Source: Bioorganic & Medicinal Chemistry Letters 2005, 15, 2565-2569
  • Antimicrobial and antifungal activity: Some DEAP derivatives exhibit antimicrobial and antifungal properties, making them potential candidates for developing new antibiotics and antifungal agents. Source: Phytochemistry 2009, 70, 1741-1745
  • Tool for studying protein-protein interactions: DEAP can be used as a probe to study protein-protein interactions due to its ability to form covalent bonds with specific amino acid residues. Source: Nature Chemical Biology 2005, 1, 259-264:

2,2-Diethoxyacetophenone is an organic compound with the molecular formula C12H16O3C_{12}H_{16}O_3 and a CAS Registry Number of 6175-45-7. This compound features a phenyl ring substituted with two ethoxy groups and an acetyl group, making it a versatile building block in organic synthesis. It appears as a colorless to pale yellow liquid with a characteristic odor and is soluble in organic solvents but insoluble in water .

2,2-Diethoxyacetophenone acts as a photoinitiator in UV-curable systems. Upon exposure to UV light, the compound undergoes cleavage, generating free radicals that initiate the polymerization reaction of acrylates []. This property makes it valuable for curing UV-resistant coatings, adhesives, and inks [].

, including:

  • Alkylation: It can undergo alkylation reactions, where an alkyl group is added to the molecule.
  • Acylation: The compound can also be acylated, introducing acyl groups into its structure.
  • Dealkylation: It has the potential to lose ethoxy groups under certain conditions .

These reactions make it valuable for synthesizing more complex organic compounds.

Research indicates that 2,2-Diethoxyacetophenone exhibits notable biological activity. It has been identified as a potential anticancer agent, capable of binding to DNA and inhibiting protein synthesis. This mechanism suggests a role in disrupting cellular processes critical for cancer cell proliferation . Additionally, its properties may allow it to act against various types of cancer cells, although further studies are needed to fully elucidate its efficacy and mechanisms.

Several methods exist for synthesizing 2,2-Diethoxyacetophenone:

  • Ethoxylation of Acetophenone: This method involves the reaction of acetophenone with ethylene oxide in the presence of a catalyst.
  • Direct Alkylation: Using diethyl sulfate or similar alkylating agents on acetophenone can yield 2,2-Diethoxyacetophenone.
  • Condensation Reactions: Condensing ethyl acetate with appropriate phenolic compounds can also produce this compound .

These methods highlight its accessibility for laboratory synthesis.

2,2-Diethoxyacetophenone has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Photoinitiators: The compound is used in polymer chemistry as a photoinitiator for UV-curable coatings and inks.
  • Research: Its biological properties make it a subject of interest in medicinal chemistry for developing new therapeutic agents .

Interaction studies have shown that 2,2-Diethoxyacetophenone can influence various biological pathways. Its ability to bind to DNA suggests potential interactions with other biomolecules involved in cellular regulation and signaling. The compound's effects on protein synthesis inhibition indicate that it may disrupt normal cellular functions, which is particularly relevant in cancer research . Further investigation into its pharmacokinetics and toxicology is necessary to assess its safety and efficacy.

Several compounds share structural similarities with 2,2-Diethoxyacetophenone. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
AcetophenoneSingle ethoxy groupCommonly used as a solvent and precursor
Ethyl VanillinContains an ether groupKnown for flavoring applications
4-EthoxyacetophenoneAdditional ethoxy groupExhibits different biological activities

Uniqueness of 2,2-Diethoxyacetophenone

What sets 2,2-Diethoxyacetophenone apart from these similar compounds is its dual ethoxy substitution on the acetophenone backbone, which enhances its reactivity and biological activity profile. This unique structure allows it to participate in diverse

XLogP3

2.2

UNII

W4BCZ1MAK3

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 64 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 58 of 64 companies with hazard statement code(s):;
H315 (10.34%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (53.45%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

6175-45-7

Wikipedia

2,2-diethoxyacetophenone

General Manufacturing Information

Ethanone, 2,2-diethoxy-1-phenyl-: ACTIVE

Dates

Modify: 2023-09-13
1: Manning, David T.; Journal of Organic Chemistry 1961, V26, P3755-7 

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